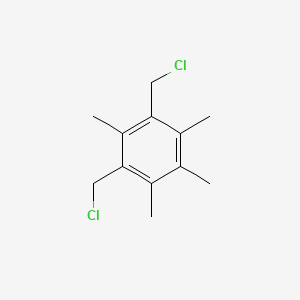

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

CAS No.: 54490-78-7

Cat. No.: VC16041940

Molecular Formula: C12H16Cl2

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54490-78-7 |

|---|---|

| Molecular Formula | C12H16Cl2 |

| Molecular Weight | 231.16 g/mol |

| IUPAC Name | 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |

| Standard InChI | InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |

| Standard InChI Key | YTRQKFPYZHBXPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, systematically describes its substitution pattern. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.16 g/mol |

| Exact Mass | 230.063 g/mol |

| LogP | 4.3978 |

The benzene core’s symmetry is disrupted by the chloromethyl groups, which introduce electronic and steric effects critical for reactivity. The methyl groups at positions 2, 4, 5, and 6 create a crowded environment, influencing reaction pathways and selectivity .

Synthesis and Reaction Mechanisms

Halomethylation of Substituted Benzenes

The synthesis of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene typically involves halomethylation, a reaction where methylene groups are introduced to aromatic rings via electrophilic substitution. A analogous method for 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene involves reacting 1,2,4,5-tetramethylbenzene with paraformaldehyde, hydrochloric acid, and sodium chloride at 120°C . For the 1,3-derivative, the starting material would require methyl groups at positions 2, 4, 5, and 6, directing chloromethyl groups to the remaining 1 and 3 positions.

-

Halomethylation:

-

Substituted benzene derivatives react with paraformaldehyde () and hydrochloric acid () under reflux.

-

Zinc chloride () often catalyzes the reaction by generating electrophilic chloromethyl cations ().

-

Example:

-

-

Workup:

-

The crude product is precipitated, filtered, and washed to remove unreacted reagents.

-

This method yields the target compound in ~91% purity, though optimization is required to address steric hindrance from the tetramethyl groups .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Chloromethyl-substituted benzenes serve as precursors for dicarboxylic acid ligands used in MOFs. For instance, 2,3,5,6-tetramethylterephthalic acid (TMBDC)—derived from hydrolysis and oxidation of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene—forms MOFs with nickel, enabling efficient ethane/ethylene separation . The chloromethyl groups act as reactive handles for further functionalization, tailoring pore environments for gas adsorption.

Polymer Chemistry

The compound’s dual chloromethyl groups facilitate crosslinking in polymers. For example, styrene-butadiene rubber (SBR) modified with such crosslinkers exhibits enhanced thermal stability .

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to improve yield and reduce byproducts.

-

Advanced Applications: Exploring roles in covalent organic frameworks (COFs) or drug delivery systems.

-

Toxicological Studies: Assessing environmental impact and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume